4-Sulfophenyl isothiocyanate sodium salt monohydrate
Overview
Description
4-Sulfophenyl isothiocyanate sodium salt monohydrate is a chemical compound with the molecular formula NaO3SC6H4NCS·H2O. It is widely used as a reagent for the quantitative modification of protein NH2 groups, particularly in manual or automated Edman degradation processes . This compound is known for its ability to react specifically with amino groups, making it valuable in various biochemical applications.
Mechanism of Action
Target of Action
The primary target of 4-Sulfophenyl isothiocyanate sodium salt monohydrate is protein NH2 groups . This compound is widely used for the quantitative modification of these groups .
Mode of Action
This compound interacts with protein NH2 groups, leading to their quantitative modification . This interaction and the resulting changes play a crucial role in various biochemical processes.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with protein NH2 groups . By modifying these groups, the compound can influence various cellular processes and functions.
Biochemical Analysis
Biochemical Properties
4-Sulfophenyl isothiocyanate sodium salt monohydrate plays a crucial role in biochemical reactions, particularly in the modification of protein NH2 groups. This compound interacts with various enzymes and proteins, facilitating the study of protein structure and function. For instance, it is used in Edman degradation, a method for sequencing amino acids in peptides . The interaction between this compound and proteins involves the formation of a covalent bond between the isothiocyanate group and the amino group of the protein, leading to the modification of the protein’s structure and function .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by modifying proteins involved in cell signaling pathways, gene expression, and cellular metabolism. The modification of protein NH2 groups by this compound can alter the activity of enzymes and other proteins, leading to changes in cellular processes . For example, it can affect the activity of enzymes involved in metabolic pathways, thereby influencing cellular metabolism and energy production .
Molecular Mechanism
The molecular mechanism of this compound involves the covalent modification of protein NH2 groups. This compound binds to the amino groups of proteins, forming a stable thiourea linkage. This modification can inhibit or activate enzymes, alter protein-protein interactions, and affect gene expression . The binding of this compound to proteins can lead to changes in the protein’s conformation, stability, and function, thereby influencing various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider in experimental design. This compound is generally stable when stored at 2-8°C, but its long-term effects on cellular function can vary depending on the experimental conditions . Studies have shown that prolonged exposure to this compound can lead to sustained modifications of proteins, affecting cellular processes over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively modify protein NH2 groups without causing significant toxicity . At high doses, it can lead to adverse effects, including toxicity and disruption of cellular processes . Threshold effects have been observed, where a certain dosage is required to achieve the desired modification of proteins without causing harmful side effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to protein modification. It interacts with enzymes and cofactors involved in these pathways, affecting metabolic flux and metabolite levels . The modification of protein NH2 groups by this compound can influence the activity of enzymes involved in metabolic processes, thereby altering the overall metabolic state of the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. This compound can be transported into cells via specific transporters or through passive diffusion . Once inside the cell, it can interact with various binding proteins, affecting its localization and accumulation . The distribution of this compound within different cellular compartments can influence its activity and function .
Subcellular Localization
The subcellular localization of this compound is important for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of this compound within the cell can affect its interactions with proteins and other biomolecules, thereby influencing its overall activity and function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Sulfophenyl isothiocyanate sodium salt monohydrate typically involves the reaction of 4-aminobenzenesulfonic acid with thiophosgene. The reaction is carried out in an aqueous medium, and the product is isolated as a sodium salt monohydrate. The reaction conditions include maintaining a controlled temperature and pH to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent product quality. The compound is then purified and crystallized to obtain the monohydrate form .
Chemical Reactions Analysis
Types of Reactions: 4-Sulfophenyl isothiocyanate sodium salt monohydrate primarily undergoes substitution reactions, particularly with amino groups. It can also participate in addition reactions with nucleophiles.
Common Reagents and Conditions: Common reagents used in reactions with this compound include primary and secondary amines. The reactions are typically carried out in aqueous or organic solvents under mild conditions to prevent decomposition of the isothiocyanate group .
Major Products Formed: The major products formed from reactions with this compound are thiourea derivatives. These products are formed through the nucleophilic attack of amines on the isothiocyanate group, resulting in the formation of stable thiourea linkages .
Scientific Research Applications
4-Sulfophenyl isothiocyanate sodium salt monohydrate is extensively used in scientific research for the modification of proteins and peptides. Its ability to react specifically with amino groups makes it a valuable tool in protein sequencing and analysis. It is also used in the study of enzyme mechanisms and the development of enzyme inhibitors .
In biology, this compound is used to label proteins and peptides for various analytical techniques, including mass spectrometry and chromatography. In medicine, it is employed in the development of diagnostic assays and therapeutic agents. Industrial applications include its use in the synthesis of specialty chemicals and materials .
Comparison with Similar Compounds
Similar compounds to 4-Sulfophenyl isothiocyanate sodium salt monohydrate include other isothiocyanate derivatives such as phenyl isothiocyanate and benzyl isothiocyanate. These compounds also react with amino groups but differ in their reactivity and specificity.
List of Similar Compounds:- Phenyl isothiocyanate
- Benzyl isothiocyanate
- 4-Isothiocyanatobenzenesulfonic acid sodium salt
This compound is unique due to its sulfonic acid group, which enhances its solubility in water and its ability to react under aqueous conditions .
Properties
IUPAC Name |
sodium;4-isothiocyanatobenzenesulfonate;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO3S2.Na.H2O/c9-13(10,11)7-3-1-6(2-4-7)8-5-12;;/h1-4H,(H,9,10,11);;1H2/q;+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYLQYONISARSPL-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C=S)S(=O)(=O)[O-].O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6NNaO4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70635661 | |
Record name | Sodium 4-isothiocyanatobenzene-1-sulfonate--water (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70635661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143193-53-7 | |
Record name | Sodium 4-isothiocyanatobenzene-1-sulfonate--water (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70635661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Sulfophenyl isothiocyanate sodium salt monohydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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